molecular formula C17H24N2O3 B4757978 1-butyl-N-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide

1-butyl-N-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B4757978
M. Wt: 304.4 g/mol
InChI Key: VEJQMPURCPPUOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-N-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as Etizolam, is a thienodiazepine derivative that has gained popularity as a research chemical. It is a benzodiazepine analog that has been used for its anxiolytic, sedative, hypnotic, and anticonvulsant properties. In recent years, it has become a subject of interest among researchers due to its unique pharmacological properties.

Mechanism of Action

1-butyl-N-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide acts as a positive allosteric modulator of the GABA-A receptor, which is the most abundant inhibitory neurotransmitter receptor in the brain. It enhances the binding of GABA to the receptor, leading to an increase in chloride ion influx and hyperpolarization of the neuron. This results in the anxiolytic, sedative, and hypnotic effects of 1-butyl-N-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide.
Biochemical and Physiological Effects:
1-butyl-N-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have anxiolytic, sedative, hypnotic, and anticonvulsant effects in animal models. It has also been shown to have muscle relaxant and amnesic effects. 1-butyl-N-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to have a high affinity for the alpha-1 subunit of the GABA-A receptor, which is responsible for the sedative and hypnotic effects of benzodiazepines.

Advantages and Limitations for Lab Experiments

One advantage of using 1-butyl-N-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its unique pharmacological properties. It has been shown to have a shorter onset of action and duration of action compared to other benzodiazepine analogs. This makes it useful in studies investigating the effects of benzodiazepines on memory, anxiety, and sleep. However, one limitation of using 1-butyl-N-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its potential for abuse. It has been classified as a controlled substance in several countries due to its abuse potential.

Future Directions

There are several potential future directions for research involving 1-butyl-N-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the development of new benzodiazepine analogs with improved pharmacological properties. Another area of interest is the investigation of the effects of benzodiazepines on the developing brain. Additionally, there is a need for further research on the potential risks and benefits of using benzodiazepines for the treatment of anxiety and other psychiatric disorders.

Scientific Research Applications

1-butyl-N-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been used extensively in scientific research due to its unique pharmacological properties. It has been used as a research tool to investigate the mechanisms of action of benzodiazepine analogs. It has also been used in studies investigating the effects of benzodiazepines on memory, anxiety, and sleep.

properties

IUPAC Name

1-butyl-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-3-5-10-19-12-13(11-16(19)20)17(21)18-14-6-8-15(9-7-14)22-4-2/h6-9,13H,3-5,10-12H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJQMPURCPPUOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-butyl-N-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-butyl-N-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 2
Reactant of Route 2
1-butyl-N-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 3
Reactant of Route 3
1-butyl-N-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 4
Reactant of Route 4
1-butyl-N-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 5
1-butyl-N-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
Reactant of Route 6
Reactant of Route 6
1-butyl-N-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.